molecular formula C8H5IN2O2 B1593243 4-Iodo-1H-indazole-3-carboxylic acid CAS No. 885518-74-1

4-Iodo-1H-indazole-3-carboxylic acid

Cat. No. B1593243
M. Wt: 288.04 g/mol
InChI Key: JDXXIOOVFOGOHH-UHFFFAOYSA-N
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Description

4-Iodo-1H-indazole-3-carboxylic acid (4-I-ICA) is an organic compound that belongs to the class of heterocyclic compounds. It is an important intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes and pigments. 4-I-ICA is a versatile synthetic building block due to its reactivity and its ability to form multiple bonds. As a result, it is widely used in the synthesis of a variety of organic compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

Research highlights the synthesis and chemical transformations of 4-Iodo-1H-indazole-3-carboxylic acid derivatives. For instance, a method for preparing 1H-indazole-3-carboxylic acid esters and amides through Pd-catalyzed carbonylations of 3-iodoindazoles has been developed. This method facilitates the production of functionalized compounds under mild conditions, offering a pathway for further synthetic transformations (Buchstaller et al., 2011). Additionally, the facile, high-yielding synthesis of 4-functionalised 1,2,3-triazoles, starting from 4-iodo-1,2,3-triazoles, showcases the potential of these compounds in creating triazole-based carboxamides and esters, demonstrating the versatility of iodine-functionalized compounds in organic synthesis (Szuroczki et al., 2020).

Structural Characterization

The study of the crystal structure of specific derivatives, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, has provided insights into their molecular configuration, offering a foundation for understanding their chemical behavior and potential applications. These studies reveal the crystallographic parameters and polymorphism, which are crucial for the development of pharmaceuticals and materials with optimized properties (Hu Yong-zhou, 2008).

Safety And Hazards

Limited safety information is available, but it is essential to handle this compound with care due to its potential hazards .

properties

IUPAC Name

4-iodo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXXIOOVFOGOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646281
Record name 4-Iodo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1H-indazole-3-carboxylic acid

CAS RN

885518-74-1
Record name 4-Iodo-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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